molecular formula C26H45NO B158706 20-Azacholesterol CAS No. 1973-59-7

20-Azacholesterol

Cat. No. B158706
CAS RN: 1973-59-7
M. Wt: 387.6 g/mol
InChI Key: KBXHYUUOONOAIT-OLDNPOFQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

20-Azacholesterol is a synthetic molecule that has been widely used in scientific research to understand the mechanism of action of cholesterol in the human body. It is a structural analog of cholesterol, with a nitrogen atom replacing the carbon atom at position 20. This modification enables researchers to study the effects of cholesterol on the body, without the potential side effects of using actual cholesterol.

Mechanism Of Action

20-Azacholesterol is structurally similar to cholesterol, and as such, it can interact with many of the same proteins and enzymes in the body. However, the nitrogen atom at position 20 alters the molecule's properties, which can affect its interactions with these proteins and enzymes. This modification has been shown to affect the molecule's ability to interact with cholesterol-binding proteins, which can have downstream effects on cellular signaling pathways.

Biochemical And Physiological Effects

Studies have shown that 20-Azacholesterol can affect lipid metabolism in the body, leading to changes in cholesterol levels and the formation of lipid droplets. It has also been shown to affect the function of cellular signaling pathways, which can impact cell growth and survival. Additionally, 20-Azacholesterol has been shown to affect the structure and function of cell membranes, which can have implications for cellular processes such as transport and signaling.

Advantages And Limitations For Lab Experiments

The use of 20-Azacholesterol in scientific research has several advantages. It allows researchers to study the effects of cholesterol on the body without the potential side effects of using actual cholesterol. Additionally, 20-Azacholesterol is a stable and well-characterized molecule, making it a reliable tool for research. However, there are also limitations to its use. For example, the modification of the cholesterol molecule can alter its properties, which may not accurately reflect the effects of actual cholesterol in the body.

Future Directions

There are several areas of future research that could benefit from the use of 20-Azacholesterol. For example, studies could investigate the effects of 20-Azacholesterol on specific cellular signaling pathways, or its effects on lipid metabolism in different cell types. Additionally, studies could investigate the potential therapeutic applications of 20-Azacholesterol, such as its use as a cholesterol-lowering agent. Overall, the use of 20-Azacholesterol in scientific research has the potential to advance our understanding of the role of cholesterol in the human body and its implications for disease.

Synthesis Methods

The synthesis of 20-Azacholesterol involves several steps, including the reduction of cholesterol to form the intermediate compound, 20-oxocholesterol. This intermediate is then reacted with hydrazine to form the final product, 20-Azacholesterol. The synthesis method is well established and has been used in numerous studies.

Scientific Research Applications

20-Azacholesterol has been used extensively in scientific research to study the mechanism of action of cholesterol in the human body. It has been shown to be a useful tool for investigating the role of cholesterol in lipid metabolism, as well as its effects on cellular signaling pathways. Studies have also used 20-Azacholesterol to investigate the relationship between cholesterol and diseases such as atherosclerosis and Alzheimer's disease.

properties

CAS RN

1973-59-7

Product Name

20-Azacholesterol

Molecular Formula

C26H45NO

Molecular Weight

387.6 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[methyl(4-methylpentyl)amino]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C26H45NO/c1-18(2)7-6-16-27(5)24-11-10-22-21-9-8-19-17-20(28)12-14-25(19,3)23(21)13-15-26(22,24)4/h8,18,20-24,28H,6-7,9-17H2,1-5H3/t20-,21-,22-,23-,24-,25-,26-/m0/s1

InChI Key

KBXHYUUOONOAIT-OLDNPOFQSA-N

Isomeric SMILES

CC(C)CCCN(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C

SMILES

CC(C)CCCN(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Canonical SMILES

CC(C)CCCN(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

synonyms

20-Azacholesterol

Origin of Product

United States

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